molecular formula C14H16N2O4 B11808656 1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate

Cat. No.: B11808656
M. Wt: 276.29 g/mol
InChI Key: FXGZUELUHFBMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a pyrrolo[3,2-c]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of palladium-catalyzed reactions, such as the Larock indole synthesis, and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
  • tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate is a compound belonging to the pyrrolo[3,2-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N2O4
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 1418287-34-9

Research indicates that compounds in the pyrrolo[3,2-c]pyridine class may act as inhibitors of specific protein kinases, particularly MPS1 (Monopolar Spindle 1), which plays a crucial role in the spindle assembly checkpoint during cell division. Inhibition of MPS1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a significant target for cancer therapy .

Anticancer Activity

Studies have shown that derivatives of pyrrolo[3,2-c]pyridine exhibit potent anticancer properties. For instance:

  • A compound based on this scaffold demonstrated an IC50 value of 0.025 μM against MPS1, indicating strong inhibitory activity .
  • The antiproliferative effects were confirmed in cellular assays using various cancer cell lines, including HCT116 (human colon cancer) and PTEN-deficient breast tumor cells. The compounds showed dose-dependent inhibition of cell growth with GI50 values around 0.55 μM for certain derivatives .

Antimicrobial Activity

Recent investigations into related pyrrole derivatives have revealed antimicrobial properties. For example:

  • Certain pyrrole-based compounds have been developed that inhibit Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 5 µM . This suggests that structural modifications within the pyrrolo framework can yield compounds with significant antibacterial activity.

Case Study 1: MPS1 Inhibition

In a study focusing on the optimization of MPS1 inhibitors derived from the pyrrolo[3,2-c]pyridine scaffold:

  • Researchers synthesized various analogs and evaluated their potency and selectivity against MPS1 and other kinases.
  • The optimized compound displayed favorable pharmacokinetics with a half-life of approximately 1.05 hours and a clearance rate of 4.74 mL/min/kg in mouse plasma after oral dosing .
CompoundIC50 (μM)SelectivityHalf-life (h)Clearance (mL/min/kg)
Compound A0.025High1.054.74
Compound B0.079ModerateNot reportedNot reported

Case Study 2: Antituberculosis Activity

A series of pyrrole derivatives were evaluated for their activity against Mycobacterium tuberculosis:

  • Among these derivatives, one compound exhibited an MIC of just 5 µM, showcasing its potential as a lead candidate for further development in antituberculosis therapies .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrolo[3,2-c]pyridine-1,2-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-10-5-6-15-8-9(10)7-11(16)12(17)19-4/h5-8H,1-4H3

InChI Key

FXGZUELUHFBMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)OC)C=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.